molecular formula C15H28N2O B1293068 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine CAS No. 1186662-51-0

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine

Cat. No. B1293068
CAS RN: 1186662-51-0
M. Wt: 252.4 g/mol
InChI Key: ZPLRHLITMOXCRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted piperidine derivatives has been explored in the context of creating biologically active compounds. In one study, a series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized. This process involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media, yielding the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides was performed using sodium hydride and N,N-Dimethylformamide to produce a new series of N-substituted acetamide derivatives bearing a piperidine moiety .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the Schiff base 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine and its acetatopalladium(II) complex were characterized using elemental analysis, infrared, UV-visible, 1H NMR, 13C NMR, and mass spectrometric measurements. X-ray crystallographic analysis was used to determine the molecular structure of the acetatopalladium(II) complex, revealing a distorted square-planar N2O2 coordination environment around the metal center .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be highlighted by their application in catalysis. The acetatopalladium(II) complex of the Schiff base mentioned above was found to be an effective catalyst for Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of arylboronic acids with hydroxyaryl halides, producing hydroxybiaryl products in good to excellent yields. The catalytic activity of this complex demonstrates the potential utility of piperidine derivatives in organic synthesis, particularly in reactions carried out in predominantly aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted piperidine derivatives are closely related to their molecular structure and have been studied through various spectroscopic methods. The synthesized compounds in the study were confirmed based on IR, EIMS, and 1H-NMR spectral data. Additionally, the synthesized compounds were evaluated for their biological activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. While most compounds showed promising activity, a few remained inactive against lipoxygenase enzymes, indicating that the substitution pattern on the piperidine ring can significantly influence the biological properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

  • Piperidine derivatives are synthesized for their potential biological activities, which include herbicidal, fungicidal, anticancer, and anaesthetic effects. The synthesis involves substituted piperidin-4-one derivatives, showcasing the versatility of piperidine frameworks in medicinal chemistry (Mubarak, 2017).

Material Science Applications

  • Piperidine derivatives have been explored for their applications in material science, particularly in the synthesis of novel dyes and polymers. For instance, cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles have been synthesized, demonstrating the compound's utility in developing materials with specific optical properties (Krasnaya et al., 2011).

Biological Activities

  • Research on piperidine derivatives extends into pharmacology, where various compounds exhibit significant biological activities. These activities include potential pharmacological interest due to their structure-activity relationships, highlighting the importance of piperidine derivatives in drug development (Bijev et al., 2003).

Antioxidant Properties

  • Piperidine frameworks are being studied for their antioxidant properties, with certain derivatives showing efficacy in DPPH and ABTS assays. This research points to the potential of piperidine derivatives in developing antioxidant agents (Dineshkumar & Parthiban, 2022).

properties

IUPAC Name

1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLRHLITMOXCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine

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